Gly-gly-ile

説明

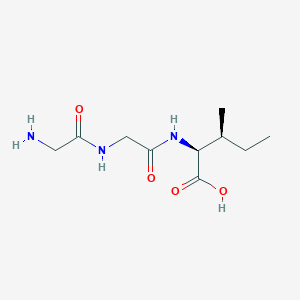

Structure

3D Structure

特性

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-3-6(2)9(10(16)17)13-8(15)5-12-7(14)4-11/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPXVJIDADUOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400408 |

Source

|

| Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69242-40-6 |

Source

|

| Record name | 2-[2-(2-aminoacetamido)acetamido]-3-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Physicochemical & Functional Profile of the Gly-Gly-Ile (GGI) Tripeptide

This technical guide details the physicochemical properties, synthesis, and applications of the Glycyl-Glycyl-Isoleucine (Gly-Gly-Ile or GGI) tripeptide.

Technical Monograph | Version 1.0

Executive Summary

Gly-Gly-Ile (GGI) is a linear tripeptide distinct for its "Janus-faced" amphiphilicity, combining a highly flexible, polar diglycine spacer with a hydrophobic isoleucine anchor. Unlike rigid signaling peptides (e.g., RGD), GGI functions primarily as a structural modulator and enzymatic substrate . It is extensively utilized in prodrug design as a cleavable linker, in hydrogel scaffolds as a steric spacer, and in kinase sensors to modulate solubility and recognition kinetics.

This guide provides a rigorous analysis of GGI’s molecular architecture, solution behavior, and experimental protocols for synthesis and characterization.

Part 1: Molecular Architecture & Physicochemical Constants

Structural Composition

The GGI motif consists of two achiral glycine residues providing rotational freedom, followed by a C-terminal isoleucine which introduces steric bulk and hydrophobicity.

-

N-Terminus (Gly-Gly): Acts as a "entropic spring," minimizing steric hindrance and allowing the peptide to adopt multiple conformations in solution.

-

C-Terminus (Ile): Provides a hydrophobic interaction domain (

-branched side chain), essential for anchoring the peptide into hydrophobic pockets of enzymes or lipid bilayers.

Quantitative Physicochemical Data[1][2]

| Property | Value / Descriptor | Notes |

| Sequence | Gly-Gly-Ile (G-G-I) | Linear |

| Molecular Formula | Zwitterionic form at pH 7 | |

| Molecular Weight | 245.28 g/mol | Monoisotopic mass |

| Isoelectric Point (pI) | ~5.98 - 6.02 | Theoretical; neutral at physiological pH |

| LogP (Hydrophobicity) | -0.4 to +0.2 | Amphiphilic; soluble in water, limited lipid solubility |

| Solubility (Water) | High (>50 mg/mL) | Driven by Gly-Gly backbone |

| Solubility (Ethanol) | Moderate | Decreases as % ethanol increases |

| Secondary Structure | Random Coil (Aqueous) | Can adopt |

| pKa (N-term Amine) | ~9.6 | Protonated ( |

| pKa (C-term Carboxyl) | ~2.3 | Deprotonated ( |

Zwitterionic Equilibrium Diagram

The following diagram illustrates the charge state transitions of GGI across the pH scale, critical for developing purification buffers.

Caption: Charge state transitions of Gly-Gly-Ile. Solubility is theoretically lowest near pH 6.0 (pI), though the high glycine content maintains solubility even at the isoelectric point.

Part 2: Biological Interface & Applications[6][7]

The "Spacer-Anchor" Mechanism in Prodrugs

GGI is a preferred linker in macromolecular prodrugs (e.g., Doxorubicin conjugates). The Gly-Gly segment provides the necessary physical distance to prevent steric shielding of the drug, while the Ile residue serves as a specific recognition site for lysosomal cysteine proteases (e.g., Cathepsin B) or aminopeptidases.

-

Mechanism: The enzyme binds the hydrophobic Ile residue.

-

Release: Cleavage occurs at the C-terminal amide bond, releasing the active drug payload only after cellular internalization.

-

Advantage: GGI linkers show faster hydrolysis rates compared to Proline-containing linkers (e.g., Gly-Gly-Pro), which are too rigid for rapid enzymatic access [1].

Enzymatic Stability & Proteolysis

GGI is susceptible to N-terminal degradation by aminopeptidases. In stability assays:

-

Serum Half-life: Short (< 30 mins) if unprotected.

-

Stabilization Strategy: Acetylation of the N-terminus or replacement of the first Gly with D-amino acids significantly extends half-life.

Part 3: Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Objective: Synthesize high-purity GGI using standard Fmoc chemistry. Scale: 0.1 mmol | Resin: Wang Resin (for C-terminal acid) or Rink Amide (for C-terminal amide).

Reagents:

-

Coupling: HBTU/HOBt or HATU (4 eq).

-

Base: DIPEA (8 eq).

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage Cocktail: TFA (95%), TIS (2.5%),

(2.5%).[1][2]

Workflow Diagram:

Caption: Step-wise Fmoc-SPPS protocol for Gly-Gly-Ile synthesis. Note that Isoleucine is loaded first as the C-terminal anchor.

HPLC Purification & Analysis

Because GGI is small and polar, it elutes early on standard C18 columns.

-

Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% TFA in Water (Ion pairing agent essential for retention).

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 20% B over 20 minutes. (Note: A shallow gradient is required due to low hydrophobicity).

-

Detection: UV at 214 nm (Peptide bond) and 220 nm. Note: GGI lacks aromatic residues (Trp/Tyr/Phe), so it is invisible at 280 nm.

Solubility Testing Protocol

To verify the "Janus" nature of GGI for formulation:

-

Lyophilize 1 mg of purified GGI.

-

Add 100 µL of PBS (pH 7.4). Vortex. Result: Clear solution (Soluble).

-

Add 100 µL of Ethanol. Vortex. Result: Turbidity may occur (Reduced solubility).

-

Add 100 µL of Dichloromethane (DCM). Result: Insoluble precipitate (Confirming polar backbone dominance).

Part 4: References

-

Shiose, Y., et al. (2009).[3] "Systematic research of peptide spacers controlling drug release from macromolecular prodrug system, carboxymethyldextran polyalcohol-peptide-drug conjugates." Bioconjugate Chemistry, 20(1), 60-70. Link

-

PubChem. (2025).[4] "Glycylglycylisoleucine Compound Summary." National Library of Medicine. Link

-

Bansal, S., et al. (2016). "Synthesis of peptides exemplified by Gly-Gly-Ile-Ala." ResearchGate. Link

-

Thermo Fisher Scientific. (2025). "Amino Acid Physical Properties." Link

Sources

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. MULTICOLOR MONITORING OF DYSREGULATED PROTEIN KINASES IN CHRONIC MYELOGENOUS LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systematic research of peptide spacers controlling drug release from macromolecular prodrug system, carboxymethyldextran polyalcohol-peptide-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Glycyl-Glycyl-Isoleucine (Gly-Gly-Ile)

Content Type: Technical Reference & Protocol Guide Audience: Pharmaceutical Researchers, Biochemists, and Drug Development Scientists

Executive Summary

Glycyl-glycyl-isoleucine (Gly-Gly-Ile) is a linear tripeptide (

This guide provides a definitive reference for the physicochemical properties, structural validation, solid-phase synthesis (SPPS), and biological applications of Gly-Gly-Ile. It is designed to serve as a self-validating protocol resource for laboratories investigating peptide kinetics or developing prodrug strategies targeting the SLC15 transporter family.

Part 1: Physicochemical Characterization

The precise characterization of Gly-Gly-Ile is critical for calculating stoichiometric concentrations in transport assays and interpreting mass spectrometry data.

Core Properties Table

| Property | Value | Notes |

| IUPAC Name | 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylpentanoic acid | Specific to L-isomer |

| Common Name | Gly-Gly-Ile; Glycylglycyl-L-isoleucine | |

| CAS Number | 69242-40-6 | Specific to the L-isomer |

| Molecular Formula | ||

| Molecular Weight (Avg) | 245.28 g/mol | Used for molarity calcs |

| Monoisotopic Mass | 245.1376 Da | Used for High-Res MS |

| Isoelectric Point (pI) | ~5.9 - 6.0 | Zwitterionic at physiological pH |

| Hydrophobicity (GRAVY) | 1.23 | Highly hydrophobic C-terminus |

| Solubility | Soluble in Water, dilute Acid/Base | Limited solubility in pure organic solvents |

Structural Logic & Causality

The utility of Gly-Gly-Ile stems from its amphiphilic contrast:

-

N-Terminus (Gly-Gly): The lack of side chains in the glycine doublet provides high rotational freedom (

angles), minimizing steric interference at the transporter's binding pocket entry. -

C-Terminus (Ile): The isoleucine residue introduces a

-branched hydrophobic side chain. This anchors the peptide within the hydrophobic pocket of the PEPT1 transporter, increasing affinity (

Part 2: Structural Analysis & Visualization

Understanding the connectivity is essential for synthesis planning and NMR assignment.

Chemical Connectivity Diagram (Graphviz)

Caption: Structural connectivity of Gly-Gly-Ile showing the N-to-C directional flow and the transition from the flexible diglycine linker to the bulky isoleucine residue.[1][2][3][4]

Part 3: Synthesis Protocol (Fmoc-SPPS)

Expertise Note: While solution-phase synthesis is possible, Solid Phase Peptide Synthesis (SPPS) is the industry standard for high-purity Gly-Gly-Ile to avoid diketopiperazine formation, a common side reaction in solution-phase synthesis of glycine-rich peptides.

Reagents & Setup

-

Resin: Fmoc-Ile-Wang Resin (Loading 0.6–0.8 mmol/g). Why Wang? It yields a C-terminal acid, which is required for the standard metabolite form.

-

Coupling Agents: HBTU/HOBt or DIC/Oxyma.

-

Base: DIPEA (Diisopropylethylamine).

-

Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow

-

Resin Swelling:

-

Swell Fmoc-Ile-Wang resin in DMF for 30 minutes.

-

Check: Resin beads should appear translucent and expanded.

-

-

Fmoc Deprotection (Cycle 1):

-

Treat with 20% Piperidine/DMF (

min). -

Wash with DMF (

). -

Validation: Kaiser Test (Ninhydrin) must be Blue (positive for free amine).

-

-

Coupling Glycine (Cycle 1):

-

Dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add DIPEA (6 eq) to activate.

-

Add to resin and shake for 45–60 min.

-

Validation: Kaiser Test must be Colorless (negative for free amine).

-

-

Repeat for Second Glycine (Cycle 2):

-

Deprotect (Piperidine).

-

Couple Fmoc-Gly-OH.

-

-

Final Cleavage:

-

Wash resin with DCM.

-

Treat with Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Precipitate in cold Diethyl Ether.

-

Synthesis Logic Diagram

Caption: Sequential Fmoc-SPPS workflow for Gly-Gly-Ile synthesis, highlighting the C-to-N elongation strategy.

Part 4: Analytical Validation

Trustworthiness in peptide science relies on rigorous QC.

Mass Spectrometry (ESI-MS)

-

Target Ion:

-

Calculated m/z: 246.28

-

Acceptance Criteria: Observed mass must be within

Da. -

Common Adducts:

.

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

, -

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B to 30% B over 20 minutes. (Note: Gly-Gly-Ile is relatively polar; a shallow gradient is required for retention).

-

Detection: UV at 214 nm (peptide bond) and 220 nm.

Part 5: Biological Application (PEPT1 Transport)

Gly-Gly-Ile is a "gold standard" substrate for the SLC15A1 (PEPT1) transporter found in the small intestine and kidney.

Mechanism: PEPT1 functions as a proton-symporter. It utilizes the transmembrane electrochemical proton gradient (driving force) to transport di/tripeptides against their concentration gradient.[5]

-

Stoichiometry: 1 Peptide : 1

(varies by charge, but generally 1:1 for neutral peptides like Gly-Gly-Ile). -

Relevance: Drug developers use Gly-Gly-Ile to test if a new prodrug (e.g., Valacyclovir-like structures) competitively inhibits the transporter, indicating it can be orally absorbed via this pathway.

Caption: Mechanism of Gly-Gly-Ile uptake via PEPT1. The transport is proton-driven, relying on the acidic microclimate of the intestinal lumen.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 116868, Glycylglycyl-L-isoleucine. Retrieved from .

-

Brandsch, M. (2013).[6] Drug transport via the intestinal peptide transporter PepT1.[6] Current Opinion in Pharmacology, 13(6), 881-887.[6] Link

- Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384.

-

Chem-Impex International. Gly-Gly-Ile-OH Product Data & CAS Verification (69242-40-6). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Nanoparticles with Cell-Penetrating Peptides for Oral Delivery: A Case for Oral Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

An In-Depth Technical Guide to the Thermodynamic Stability of Gly-Gly-Ile in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Peptide Stability in Therapeutics

Peptides have emerged as a promising class of therapeutics due to their high specificity and potency. However, their inherent conformational flexibility and susceptibility to degradation in aqueous environments present significant challenges for their development as viable drugs. Thermodynamic stability, a measure of the difference in free energy between the folded (or structured) and unfolded states of a peptide, is a key indicator of its resistance to degradation and its ability to maintain a biologically active conformation. A comprehensive understanding of the thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—is therefore essential for optimizing peptide drug candidates.

This guide focuses on the tripeptide Gly-Gly-Ile as a model system to explore the fundamental drivers of peptide stability in water. Its simple yet informative structure, featuring two flexible glycine residues and a hydrophobic isoleucine residue, allows for a clear examination of the competing forces at play.

The Molecular Architecture of Gly-Gly-Ile: A Balancing Act of Flexibility and Hydrophobicity

The thermodynamic stability of Gly-Gly-Ile in an aqueous solution is dictated by a delicate balance of intramolecular and intermolecular interactions. The unique properties of its constituent amino acids, glycine and isoleucine, play a pivotal role in shaping its conformational ensemble and overall stability.

The Role of Glycine: Conformational Entropy and Destabilization

Glycine, with its single hydrogen atom as a side chain, is the most conformationally flexible of all amino acids. This flexibility has a profound impact on the thermodynamics of the peptide.

-

High Conformational Entropy: In the unfolded or random coil state, the two glycine residues in Gly-Gly-Ile can explore a vast number of backbone dihedral angles (phi and psi), leading to a high degree of conformational entropy.[1][2][3] This high entropy of the denatured state provides a significant driving force for unfolding, thereby acting as a destabilizing factor for any specific folded conformation.[1][2][3] The presence of two adjacent glycine residues, as in Gly-Gly-Ile, can further amplify this effect. Studies on collagen-like peptides have shown that Gly-Gly-Y triplets can have a strong destabilizing influence on the triple helix.[4][5]

-

Lack of Steric Hindrance: The small size of the glycine side chain prevents steric clashes, allowing the peptide backbone to adopt conformations that would be unfavorable for other amino acids. While this contributes to flexibility, it also means that glycine residues do not contribute to the stabilizing hydrophobic or van der Waals interactions that bulkier side chains can provide.

The Influence of Isoleucine: The Hydrophobic Effect

Isoleucine, with its bulky and nonpolar side chain, introduces a crucial element of hydrophobicity to the tripeptide. The interaction of the isoleucine side chain with the surrounding water molecules is a key determinant of the overall stability.

-

Hydrophobic Hydration: The nonpolar isoleucine side chain disrupts the hydrogen-bonding network of water, leading to the formation of a structured "cage" of water molecules around it. This process, known as hydrophobic hydration, is entropically unfavorable.[6][7][8][9]

-

Driving Force for Conformational Selection: To minimize the unfavorable interaction with water, the isoleucine side chain will tend to be shielded from the solvent. In a small peptide like Gly-Gly-Ile, this can lead to a preference for conformations where the hydrophobic side chain is partially buried, potentially through transient intramolecular interactions or intermolecular aggregation at higher concentrations. This hydrophobic effect is a primary driving force for the folding of larger proteins and can influence the conformational preferences of even short peptides.[10]

The interplay between the high conformational entropy favored by the two glycine residues and the hydrophobic effect driven by the isoleucine residue will ultimately determine the dominant conformations and the overall thermodynamic stability of Gly-Gly-Ile in an aqueous solution.

Methodologies for Characterizing Thermodynamic Stability

A quantitative understanding of the thermodynamic stability of Gly-Gly-Ile requires the application of sophisticated biophysical techniques. The following sections detail the principles and provide step-by-step protocols for the key experimental methods used to determine the thermodynamic parameters of peptide stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with the thermal unfolding of a peptide.[11][12][13][14] It provides information on the melting temperature (Tm), the enthalpy of unfolding (ΔH), and the change in heat capacity (ΔCp) upon unfolding.

The choice of experimental parameters in DSC is critical for obtaining high-quality, interpretable data. The scan rate, for instance, must be slow enough to allow the system to remain at or near equilibrium during the unfolding transition. The protein concentration needs to be sufficiently high to generate a detectable signal but low enough to minimize intermolecular interactions and potential aggregation. The choice of buffer is also crucial, as pH and ionic strength can significantly impact peptide stability.

A well-designed DSC experiment incorporates self-validating checks. For example, performing scans at different scan rates can help to assess the reversibility of the unfolding process. If the Tm is independent of the scan rate, it suggests that the unfolding is a thermodynamically reversible process. Additionally, reheating the sample after a cooling scan should ideally reproduce the initial thermogram, confirming reversibility.

-

Sample Preparation:

-

Dissolve lyophilized Gly-Gly-Ile in a well-defined buffer (e.g., 50 mM phosphate buffer, pH 7.4). The buffer should be degassed to prevent bubble formation.

-

Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis or UV absorbance if an aromatic residue were present. A typical concentration range for peptides is 0.1-1 mg/mL.

-

Prepare an identical buffer solution to be used as the reference.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the DSC instrument with the experimental buffer.

-

Load the peptide solution into the sample cell and the reference buffer into the reference cell, ensuring no air bubbles are present.

-

Pressurize the cells according to the manufacturer's instructions to prevent boiling at elevated temperatures.

-

-

Data Acquisition:

-

Equilibrate the system at a starting temperature well below the expected unfolding transition (e.g., 20°C).

-

Initiate a temperature scan at a constant rate (e.g., 1°C/min) to a final temperature well above the transition (e.g., 100°C).

-

Record the differential power supplied to the sample cell as a function of temperature.

-

After the heating scan, cool the sample back to the starting temperature and perform a second heating scan to assess the reversibility of the unfolding.

-

-

Data Analysis:

-

Subtract a buffer-buffer baseline scan from the sample scan to correct for any instrumental artifacts.

-

The resulting thermogram will show an endothermic peak corresponding to the unfolding of the peptide.

-

The temperature at the peak maximum is the melting temperature (Tm).

-

The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).

-

The change in heat capacity (ΔCp) can be determined from the change in the baseline before and after the transition.

-

Fit the data to a suitable thermodynamic model (e.g., a two-state transition model) to extract the van't Hoff enthalpy (ΔHvH) and other thermodynamic parameters.

-

| Parameter | Expected Value Range for a Small, Unstructured Peptide | Significance for Gly-Gly-Ile |

| Tm (°C) | Likely low or no sharp transition | The high flexibility of the Gly residues may prevent a cooperative unfolding transition, resulting in a broad or absent peak. |

| ΔH (kcal/mol) | Low | A small enthalpy change would reflect the limited number of non-covalent interactions to be broken. |

| ΔCp (cal/mol·K) | Small and positive | A positive ΔCp is characteristic of the increased exposure of hydrophobic residues (isoleucine) to water upon unfolding. |

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[15][16][17][18][19] While often used to study intermolecular interactions, it can also be ingeniously applied to study the thermodynamics of peptide folding if a suitable folding-inducing ligand is available. For a small, flexible peptide like Gly-Gly-Ile that may not exhibit a clear thermal unfolding transition, ITC could be a valuable alternative if a ligand is found that specifically binds to and stabilizes a particular conformation.

-

Sample Preparation:

-

Prepare a solution of Gly-Gly-Ile in a degassed buffer at a known concentration (typically in the µM range).

-

Prepare a solution of the binding ligand in the identical buffer at a concentration 10-20 times higher than the peptide concentration.

-

-

Instrument Setup:

-

Load the Gly-Gly-Ile solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Allow the system to equilibrate at the desired temperature.

-

-

Data Acquisition:

-

Perform a series of small, sequential injections of the ligand into the peptide solution.

-

The instrument measures the heat change associated with each injection.

-

-

Data Analysis:

-

The raw data is a series of heat-flow spikes corresponding to each injection.

-

Integration of these peaks yields the heat change per injection.

-

Plotting the heat change per mole of injectant against the molar ratio of ligand to peptide generates a binding isotherm.

-

Fitting the binding isotherm to a suitable binding model yields the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

-

Caption: Figure 1. Workflow for an ITC experiment.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[20][21][22][23][24] While Gly-Gly-Ile is unlikely to adopt a stable, well-defined secondary structure like an α-helix or β-sheet, CD can provide valuable information about its conformational ensemble and how it changes in response to environmental factors such as temperature, pH, or the addition of co-solvents.

-

Sample Preparation:

-

Dissolve Gly-Gly-Ile in a suitable buffer that is transparent in the far-UV region (190-250 nm), such as a phosphate or borate buffer. Avoid buffers with high chloride concentrations or other components that absorb in this region.

-

The peptide concentration should be in the range of 0.1-0.2 mg/mL for a 1 mm pathlength cuvette.

-

Ensure the sample is free of aggregates by centrifugation or filtration.

-

-

Instrument Setup:

-

Purge the CD instrument with nitrogen gas for at least 30 minutes to remove oxygen.

-

Calibrate the instrument using a standard such as camphor-10-sulfonic acid.

-

-

Data Acquisition:

-

Record a baseline spectrum of the buffer in the same cuvette that will be used for the sample.

-

Acquire the CD spectrum of the Gly-Gly-Ile solution over the desired wavelength range (e.g., 190-260 nm).

-

To perform a thermal melt, the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) is monitored as the temperature is increased at a controlled rate.

-

-

Data Analysis:

-

Subtract the buffer baseline from the sample spectrum.

-

The data is typically expressed as mean residue ellipticity ([θ]), which normalizes for concentration, pathlength, and the number of residues.

-

The shape of the CD spectrum can provide qualitative information about the peptide's conformation. A spectrum with a strong negative band around 200 nm is characteristic of a random coil.

-

For thermal melt data, plotting the mean residue ellipticity as a function of temperature allows for the determination of a melting temperature (Tm), if a cooperative transition occurs.

-

| Wavelength (nm) | Expected Mean Residue Ellipticity ([θ]) | Interpretation |

| ~198 | Strong negative band | Characteristic of a disordered or random coil conformation, which is expected for a short, flexible peptide like Gly-Gly-Ile. |

| >210 | Weak signal | The absence of strong positive or negative bands in this region would further support the lack of stable α-helical or β-sheet structures. |

Computational Approaches: A Window into the Molecular Dynamics

Molecular dynamics (MD) simulations provide a powerful computational tool to complement experimental studies.[25] By simulating the motion of the peptide and surrounding water molecules over time, MD can provide detailed insights into the conformational landscape, solvent interactions, and the thermodynamic forces at play.

An MD simulation of Gly-Gly-Ile in a box of explicit water molecules could be used to:

-

Characterize the Conformational Ensemble: Identify the most populated conformations and the transitions between them.

-

Analyze Solvation: Investigate the structure of water around the peptide, particularly around the isoleucine side chain.

-

Calculate Thermodynamic Properties: Estimate the free energy landscape of the peptide as a function of its dihedral angles and calculate the enthalpic and entropic contributions to solvation.

Caption: Figure 2. Interplay of forces governing Gly-Gly-Ile stability.

Synthesis and Conclusion: A Predominantly Disordered but Thermodynamically Complex System

In the absence of direct experimental data, a comprehensive analysis of the thermodynamic stability of Gly-Gly-Ile in aqueous solution must be built upon a synthesis of established principles and data from related systems. The high conformational flexibility of the two glycine residues likely dominates the thermodynamics, resulting in a large entropic penalty for adopting any single, well-defined conformation.[1][2][3] This suggests that Gly-Gly-Ile will exist as a highly dynamic ensemble of rapidly interconverting structures, best described as a random coil.

The hydrophobic isoleucine residue, however, introduces a significant structuring influence.[6][7][8][9] The thermodynamic cost of solvating this nonpolar side chain will favor conformations that minimize its exposure to water. This hydrophobic effect, while not strong enough to induce stable secondary structure formation in such a short peptide, will undoubtedly modulate the conformational landscape.

Experimental characterization of Gly-Gly-Ile would likely reveal a lack of a cooperative thermal unfolding transition in DSC, consistent with its flexible nature. CD spectroscopy would be expected to show a spectrum characteristic of a random coil.[20][21][22][23][24] A more detailed thermodynamic picture could potentially be obtained through ITC if a ligand that binds to a specific conformation of the peptide can be identified.[15][16][17][18][19]

For drug development professionals, the key takeaway is that while Gly-Gly-Ile itself is unlikely to be a stable therapeutic scaffold, the principles governing its stability are fundamental to the design of more complex and stable peptide drugs. Strategies to enhance the stability of such a peptide might include cyclization to reduce conformational entropy, or the introduction of residues that can form stabilizing intramolecular hydrogen bonds.

References

-

Conditional Solvation Thermodynamics of Isoleucine in Model Peptides and the Limitations of the Group-Transfer Model. (2014). The Journal of Physical Chemistry B. [Link]

-

Conditional solvation thermodynamics of isoleucine in model peptides and the limitations of the group-transfer model. (2014). IBM Research. [Link]

-

Partial molar heat capacities and volumes of Gly-X-Gly tripeptides in aqueous solution: model studies for the rationalization of thermodynamic parameters of proteins. (1995). Biophysical Chemistry. [Link]

-

Conditional Solvation Thermodynamics of Isoleucine in Model Peptides and the Limitations of the Group-Transfer Model. (2014). ACS Publications. [Link]

-

Thermodynamic Properties of Peptide Solutions. 16. Partial Molar Heat Capacities and Volumes of Some Tripeptides of Sequence Gly-X-Gly in Aqueous Solution at 25 °C. (1996). Journal of Chemical & Engineering Data. [Link]

-

Conditional solvation of isoleucine in model extended and helical peptides: context dependence of hydrophobic hydration and the failure of the group-transfer model. (2015). ResearchGate. [Link]

-

Conformational entropy of alanine versus glycine in protein denatured states. (2007). PNAS. [Link]

-

Conformational entropy of alanine versus glycine in protein denatured states. (2007). PNAS. [Link]

-

Conformational Entropy of Alanine Versus Glycine in Protein Denatured States. (2007). PubMed. [Link]

-

A Beginner's Guide to Circular Dichroism Spectroscopy. (2025). Creative Biostructure. [Link]

-

How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). Self-published. [Link]

-

Thermodynamic properties of peptide solutions 20. Partial molar volumes and isothermal compressions for some tripeptides of sequence gly-X-gly (X = gly, ala, leu, asn, thr, and tyr) in aqueous solution at T = 298.15 K and p = (10 to 120) MPa. (2025). ResearchGate. [Link]

-

The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth. (2017). PLoS Computational Biology. [Link]

-

Microcalorimetric studies of the mechanism of interaction between designed peptides and hydrophobic adsorbents. (2003). Journal of Colloid and Interface Science. [Link]

-

Solvation thermodynamics of amino acid side chains on a short peptide backbone. (2015). The Journal of Chemical Physics. [Link]

-

Using circular dichroism spectra to estimate protein secondary structure. (2007). Nature Protocols. [Link]

-

Differential Scanning Calorimetry (DSC) Technology. (n.d.). CD Formulation. [Link]

-

Thermodynamic properties of peptide solutions. Part 11. Partial molar isentropic pressure coefficients in aqueous solutions of some tripeptides that model protein side-chains. (1994). Biophysical Chemistry. [Link]

-

Isothermal Titration Calorimetry ITC. (2025). protocols.io. [Link]

-

Stability of cis, trans, and nonplanar peptide groups. (1980). Biopolymers. [Link]

-

A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). GFPP. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2013). Journal of Visualized Experiments. [Link]

-

Optimized conformations of the glycine tripeptide. (2002). ResearchGate. [Link]

-

Assessing Coupled Protein Folding and Binding Through Temperature-Dependent Isothermal Titration Calorimetry. (2016). Methods in Enzymology. [Link]

-

Characterizing Protein Stability by DSC. (n.d.). TA Instruments. [Link]

-

Molecular Dynamics Simulations Reveal How Competing Protein−Surface Interactions for Glycine, Citrate, and Water Modulate Stability. (2024). ACS Publications. [Link]

-

Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. (2024). Journal of Pharmaceutical Research International. [Link]

-

ITC Sample Preparation Guidelines. (2008). Self-published. [Link]

-

Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. (n.d.). Wageningen University & Research eDepot. [Link]

-

Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates. (2025). ACS Publications. [Link]

-

Multibody correlations in the hydrophobic solvation of glycine peptides. (2014). The Journal of Chemical Physics. [Link]

-

The amino acid side-chain contributions to the partial molar volumes and heat capacities of some tripeptides in aqueous solution. (1990). Journal of the Chemical Society, Faraday Transactions. [Link]

-

Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019). Semantic Scholar. [Link]

-

Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro-Hyp-Gly repeat collagen model peptide. (2010). PubMed. [Link]

-

Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. (2025). MDPI. [Link]

-

Microcalorimetric studies of interactions between proteins and hydrophobic ligands in hydrophobic interaction chromatography: Effects of ligand chain length, density and the amount of bound protein. (2025). ResearchGate. [Link]

-

Residue-Specific Solvation-Directed Thermodynamic and Kinetic Control over Peptide Self-Assembly with 1D/2D Structure Selection. (2019). ACS Nano. [Link]

-

Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (2025). CrystEngComm. [Link]

-

Relating Molecular Dynamics Simulations to Functional Activity for Gly-Rich Membranolytic Helical Kiadin Peptides. (2023). MDPI. [Link]

-

Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro‐Hyp‐Gly repeat collagen model peptide. (2011). Sci-Hub. [Link]

-

In silico study on the effects of Glucosamine group on Thermal Stability of Yarrowia lipolytica Lip2 lipase. (2025). bioRxiv. [Link]

-

Hydrophobic interactions in the formation of secondary structures in small peptides. (2011). NJIT. [Link]

-

The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures. (2015). PLOS Computational Biology. [Link]

-

Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro-Hyp-Gly repeat collagen model peptide. (2010). PubMed. [Link]

-

A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. (2024). PubMed. [Link]

-

Molecular dynamics simulations of aqueous glycine solutions. (n.d.). RSC Publishing. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Conformational entropy of alanine versus glycine in protein denatured states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro-Hyp-Gly repeat collagen model peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sci-Hub. Thermodynamic and kinetic consequences of substituting glycine at different positions in a Pro‐Hyp‐Gly repeat collagen model peptide / Peptide Science, 2011 [sci-hub.box]

- 6. Conditional Solvation Thermodynamics of Isoleucine in Model Peptides and the Limitations of the Group-Transfer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conditional solvation thermodynamics of isoleucine in model peptides and the limitations of the group-transfer model for Journal of Physical Chemistry B - IBM Research [research.ibm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The hydrophobic effect characterises the thermodynamic signature of amyloid fibril growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry (DSC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 12. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journaljpri.com [journaljpri.com]

- 14. DSC based Analysis Service - Creative Proteomics [creative-proteomics.com]

- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 16. lab.rockefeller.edu [lab.rockefeller.edu]

- 17. edepot.wur.nl [edepot.wur.nl]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. creative-biostructure.com [creative-biostructure.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 23. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

- 25. The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures | PLOS Computational Biology [journals.plos.org]

The Mechanistic Utility and Biological Function of Gly-Gly-Ile in Peptide Transport Systems

Executive Summary

In the landscape of cellular transport, the tripeptide Gly-Gly-Ile (GGI) occupies a uniquely divergent pharmacological role. While traditionally recognized as a standard competitive substrate for the well-characterized H+-coupled oligopeptide transporters (PEPT1 and PEPT2), recent discoveries have unveiled GGI’s critical function as an allosteric modulator in the novel Na+-coupled oligopeptide transport systems (SOPT1 and SOPT2). This whitepaper provides an in-depth technical analysis of GGI’s biological functions, detailing the causality behind its use as a molecular probe to differentiate overlapping transport systems in pharmacological and pharmacokinetic research.

The Dual Identity of Gly-Gly-Ile in Membrane Transport

The transport of peptidomimetics, prodrugs, and endogenous oligopeptides across mammalian cell membranes is primarily governed by two distinct classes of transporters. GGI interacts with both, but through fundamentally different mechanisms:

Substrate for H+-Coupled Transporters (SLC15 Family)

In the intestinal and renal epithelia, PEPT1 (SLC15A1) and PEPT2 (SLC15A2) utilize a transmembrane electrochemical proton gradient to drive the cellular uptake of di- and tripeptides. In these systems, GGI functions as a direct, transportable substrate . Because GGI possesses a less polar N-terminal residue, its assimilation is a dynamic balance between luminal hydrolysis by brush-border peptidases and intact transport via PEPT1 . In pharmacokinetic assays, GGI is frequently utilized as a competitive inhibitor to map the binding affinity and structural requirements of the PEPT active site.

Allosteric Modulator for Na+-Coupled Transporters (SOPT1 & SOPT2)

Unlike PEPT1/2, the recently identified Sodium-coupled Oligopeptide Transporters (SOPT1 and SOPT2)—predominantly expressed in retinal pigment epithelial (RPE) cells and neuronal tissues—handle larger peptides (5 to 13 amino acids), including endogenous and synthetic opioid peptides.

Crucially, di- and tripeptides like GGI are not transported substrates for SOPT systems; rather, they serve as potent allosteric modulators . Because RPE cells (e.g., ARPE-19) co-express both SOPT1 and SOPT2, which share overlapping substrate specificities, GGI acts as the definitive pharmacological key to uncouple their activity:

-

SOPT1: GGI binding induces a conformational change that increases the maximal velocity (

) of transport, resulting in marked stimulation of substrate uptake. -

SOPT2: GGI binding induces steric hindrance or allosteric suppression, resulting in marked inhibition of substrate uptake.

Fig 1. Divergent roles of GGI in H+-coupled vs. Na+-coupled peptide transport systems.

Quantitative Profiling of GGI Interactions

To contextualize GGI's utility, it is essential to compare its kinetic parameters across the different transport systems. The table below summarizes the divergent effects of GGI, highlighting why a standardized 1 mM concentration is universally adopted in SOPT modulation assays.

| Transporter System | Ion Dependence | GGI Role | Primary Model Substrates | GGI Effect on Substrate Uptake |

| PEPT1 (SLC15A1) | Substrate | Di/Tripeptides, Cephalosporins | Competitive Inhibition ( | |

| PEPT2 (SLC15A2) | Substrate | Di/Tripeptides, Prodrugs | Competitive Inhibition (High affinity) | |

| SOPT1 | Allosteric Modulator | Deltorphin II | Stimulation (Increases | |

| SOPT2 | Allosteric Modulator | DADLE | Inhibition ( |

Data synthesized from functional characterizations in ARPE-19 and CJVE cell lines.

Experimental Methodology: The GGI Modulation Assay

When investigating novel peptidomimetic drugs or endogenous hormones (e.g., hepcidin) , researchers must determine which specific transporter mediates cellular entry. Because RPE and neuronal cells express both SOPT1 and SOPT2, standard uptake assays are insufficient.

The following protocol outlines a self-validating experimental workflow using GGI to definitively isolate SOPT1 and SOPT2 activity.

Rationale and Causality Behind Experimental Choices

-

Cell Line Selection: ARPE-19 (human retinal pigment epithelium) is utilized because it endogenously co-expresses SOPT1 and SOPT2.

-

Substrate Selection:

-Deltorphin II and -

Ion Substitution (NMDG): Replacing

with N-methyl-D-glucamine (NMDG) acts as an internal negative control. It proves that the observed transport is specifically gradient-driven and not the result of passive diffusion or a non-specific transporter (like OATPs).

Step-by-Step Protocol

Step 1: Cell Preparation and Starvation

-

Seed ARPE-19 cells in 24-well culture plates and culture until fully confluent.

-

24 hours prior to the assay, replace standard media with serum-free media to upregulate baseline transporter expression and eliminate competitive endogenous peptides.

Step 2: Buffer Preparation (The Self-Validating System) Prepare two distinct uptake buffers (pH 7.4):

-

-Buffer (Positive Control): 25 mM HEPES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM

-

-Free Buffer (Negative Control): Replace 140 mM NaCl with 140 mM NMDG chloride to validate

Step 3: GGI Modulation and Uptake Phase

-

Wash cell monolayers twice with the respective pre-warmed (

) uptake buffer. -

Initiate uptake by adding 250 µL of buffer containing either:

-

Group A (SOPT1 Target): 20 nM

-Deltorphin II. -

Group B (SOPT2 Target): 10 nM

-DADLE.

-

-

To the test wells, add 1 mM Gly-Gly-Ile . (Leave control wells without GGI).

-

Incubate for exactly 15 minutes at

.

Step 4: Termination and Quantification

-

Terminate the reaction by rapidly aspirating the radioactive buffer and washing the wells three times with ice-cold, substrate-free buffer (halts transporter kinetics).

-

Lyse cells using 1% SDS / 0.2 N NaOH.

-

Transfer lysates to scintillation vials and quantify radioactivity using liquid scintillation spectrometry. Normalize uptake values to total protein content (via BCA assay).

Fig 2. Self-validating experimental workflow for isolating SOPT1 and SOPT2 activity using GGI.

Conclusion & Translational Impact

Gly-Gly-Ile is far more than a simple nutritional tripeptide; it is a highly specialized pharmacological tool. By understanding its dual nature—as a substrate for proton-coupled systems and a divergent allosteric modulator for sodium-coupled systems—drug development professionals can accurately map the pharmacokinetic absorption profiles of novel peptide-based therapeutics. Utilizing the GGI modulation assay ensures high-fidelity differentiation of transport mechanisms, a critical step in optimizing the bioavailability of next-generation peptidomimetics.

References

-

Title: Transport Versus Hydrolysis: Reassessing Intestinal Assimilation of Di- and Tripeptides by LC-MS/MS Analysis Source: Molecular Pharmaceutics (2019) URL: [Link]

-

Title: Identification of a Novel Sodium-Coupled Oligopeptide Transporter (SOPT2) in Mouse and Human Retinal Pigment Epithelial Cells Source: Investigative Ophthalmology & Visual Science (IOVS) (2010) URL: [Link]

-

Title: Functional identification of a novel transport system for endogenous and synthetic opioid peptides in the rabbit conjunctival epithelial cell line CJVE Source: Journal of Pharmacology and Experimental Therapeutics / PubMed Central (2009) URL: [Link]

-

Title: Transport of hepcidin, an iron-regulatory peptide hormone, into retinal pigment epithelial cells via oligopeptide transporters and its relevance to iron homeostasis Source: Biochemical and Biophysical Research Communications / PubMed Central (2011) URL: [Link]

A Technical Guide to the Substrate Specificity of Gly-Gly-Ile for the PEPT1 Transporter: Principles, Methodologies, and Implications for Drug Development

Abstract: The human peptide transporter 1 (PEPT1), predominantly expressed on the apical membrane of intestinal epithelial cells, is pivotal for the absorption of di- and tripeptides derived from dietary protein digestion. Its broad substrate specificity also makes it a key player in the oral bioavailability of numerous peptide-like drugs. The tripeptide Glycyl-glycyl-isoleucine (Gly-Gly-Ile) serves as a crucial model substrate for elucidating the functional and kinetic properties of PEPT1. This technical guide provides an in-depth exploration of the substrate specificity of PEPT1 with a focus on Gly-Gly-Ile. It details the molecular determinants of substrate recognition, presents the kinetic parameters of transport, and offers comprehensive, field-proven protocols for characterizing these interactions in vitro and in situ. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the PEPT1 transport pathway.

The PEPT1 Transporter: A Gateway for Peptides and Drugs

The Solute Carrier family 15 member 1 (SLC15A1), commonly known as PEPT1, is a high-capacity, low-affinity transporter responsible for the uptake of a vast array of di- and tripeptides. Its role is not only nutritional but also pharmacological, as it facilitates the absorption of many important drugs, including beta-lactam antibiotics, angiotensin-converting enzyme (ACE) inhibitors, and the antiviral agent valacyclovir.

Mechanism of Action: Proton-Coupled Symport

PEPT1 functions as an electrogenic symporter, harnessing the inwardly directed proton gradient maintained across the apical membrane of the intestinal brush border to drive the uphill transport of its substrates from the intestinal lumen into the enterocytes. This process is independent of sodium gradients but is highly sensitive to pH, with optimal transport activity observed under acidic conditions (pH 5.5-6.0) that favor the proton-motive force.

Caption: Figure 1: Simplified schematic of the PEPT1 transport cycle.

Gly-Gly-Ile: A Prototypical PEPT1 Substrate

The tripeptide Glycyl-glycyl-isoleucine (Gly-Gly-Ile) is frequently used in research as a model substrate to probe PEPT1 function. Its selection is not arbitrary but is based on its physicochemical properties that align well with the known substrate requirements of the transporter.

Rationale for Use in PEPT1 Research:

-

High Affinity: Gly-Gly-Ile exhibits robust and measurable affinity for PEPT1, making it an excellent candidate for kinetic studies.

-

Stability: It is relatively stable against enzymatic degradation by brush border peptidases compared to other small peptides.

-

Structural Representation: It contains both a simple amino acid (glycine) and a more complex, hydrophobic one (isoleucine), providing a representative model for the diverse peptide structures PEPT1 can accommodate.

Core Principles of PEPT1 Substrate Specificity

PEPT1's ability to transport thousands of different di- and tripeptides stems from its recognition of the peptide backbone rather than specific amino acid side chains. However, certain stereochemical and physicochemical properties are critical for efficient transport.

Structural Determinants for Recognition

-

Peptide Size: Strictly limited to di- and tripeptides. Tetra- and larger peptides are generally not substrates.

-

Stereochemistry: The transporter shows a strong preference for peptides containing L-amino acids.

-

N-Terminus: A free amino group is crucial for recognition.

-

C-Terminus: A free carboxyl group is also required.

-

Side Chains: While the side chains are not primary recognition points, their size, charge, and hydrophobicity can influence the affinity (Km) and rate of transport (Vmax).

Caption: Figure 3: Step-by-step workflow for a typical radiolabeled substrate uptake experiment.

Step-by-Step Procedure:

-

Preparation: Culture Caco-2 cells on permeable supports in 12-well plates until fully differentiated. Verify monolayer integrity via TEER (Transepithelial Electrical Resistance) measurement.

-

Pre-incubation: Gently aspirate the culture medium from both apical and basolateral compartments. Wash the monolayers twice with pre-warmed (37°C) buffer at pH 7.4.

-

Initiate Uptake: Aspirate the wash buffer. Add pre-warmed (37°C) Uptake Buffer (pH 6.0) containing a known concentration of [¹⁴C]-Gly-Gly-Ile to the apical side. Add corresponding pH 7.4 buffer to the basolateral side. Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C. This time course is critical for ensuring measurement of the initial linear uptake rate.

-

Terminate Transport: To stop the uptake, rapidly aspirate the radioactive solution from the apical side. Immediately add 1 mL of ice-cold Wash Buffer (pH 7.4) to the well. The use of ice-cold buffer immediately halts all metabolic and transport processes.

-

Washing: Wash the monolayer three times with ice-cold Wash Buffer to remove any non-internalized radiolabel.

-

Cell Lysis: Aspirate the final wash. Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. Use a small aliquot of the lysate to determine the total protein content using a standard assay (e.g., BCA or Bradford).

-

Data Analysis: Calculate the uptake rate, typically expressed as pmol of substrate per mg of total cell protein per minute.

Implications for Drug Design and Development

A thorough understanding of the transport of model substrates like Gly-Gly-Ile is fundamental to medicinal chemistry and drug development.

-

Prodrug Strategies: The PEPT1 transporter can be exploited to enhance the oral bioavailability of poorly absorbed drugs. By attaching a dipeptide-like promoiety to a parent drug, the resulting prodrug can be recognized and transported by PEPT1. Gly-Gly-Ile transport kinetics serve as a benchmark for evaluating the efficiency of these novel prodrugs.

-

Drug-Drug Interactions: Since PEPT1 transports numerous drugs, there is a potential for competitive inhibition. Gly-Gly-Ile can be used in vitro as a model inhibitor to assess whether a new chemical entity is a substrate or inhibitor of PEPT1, which is a critical component of preclinical safety and drug interaction profiling.

Conclusion

The tripeptide Gly-Gly-Ile is an indispensable tool for characterizing the PEPT1 transporter. Its well-defined kinetic profile and structural features provide a gold standard for investigating PEPT1-mediated transport. The methodologies described herein, particularly the Caco-2 uptake assay, represent robust, reliable systems for quantifying this process. For drug development professionals, leveraging the insights gained from studying model substrates like Gly-Gly-Ile is crucial for designing orally available peptide-based therapeutics and for predicting potential drug-drug interactions, ultimately leading to safer and more effective medicines.

References

-

Title: The SLC15 peptide transporters in human diseases. Source: Molecular Aspects of Medicine, 2018. URL: [Link]

-

Title: The role of PEPT1 in the intestinal absorption of peptides and drugs. Source: Journal of Pharmacy and Pharmacology, 2011. URL: [Link]

-

Title: Structural basis for substrate recognition and transport by the human peptide transporter PEPT1. Source: Science Advances, 2020. URL: [Link]

-

Title: Characterization of dipeptide transport in Caco-2 cells. Source: Journal of Pharmaceutical Sciences, 1994. URL: [Link]

-

Title: PEPT1-mediated uptake of cephalexin in Caco-2 cells. Source: Pharmaceutical Research, 1995. URL: [Link]

Technical Guide: Isoelectric Point Determination for Glycyl-Glycyl-Isoleucine (Gly-Gly-Ile)

Executive Summary

The isoelectric point (pI) is a critical physicochemical parameter in peptide therapeutics, governing solubility, aggregation tendencies, and purification strategies (e.g., Ion Exchange Chromatography). For the tripeptide Gly-Gly-Ile (GGI) , accurate determination requires moving beyond standard textbook amino acid

This guide provides a rigorous calculation of the pI for GGI, accounting for the peptide bond inductive effects that shift terminal

Physicochemical Profiling

Before calculation, we must deconstruct the peptide into its ionizable and non-ionizable components.

Structural Analysis[1]

-

Sequence: Glycine (N-term) — Glycine (Internal) — Isoleucine (C-term).[1]

-

Side Chains:

The "Peptide Bond Effect" (Critical Expertise)

Novice calculations often use the

-

N-Terminus Shift: The adjacent carbonyl group of the peptide bond exerts an electron-withdrawing inductive effect, lowering the

of the N-terminal amine (making it more acidic) compared to a free amino acid.-

Free Gly amine:[1] ~9.6

Peptide N-term: ~7.7–8.2.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

C-Terminus Shift: The C-terminal carboxyl

typically rises slightly or remains near 3.0–3.4, becoming less acidic than a free amino acid carboxyl group (~2.3) due to the loss of the stabilizing zwitterionic field found in free amino acids.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Theoretical Calculation

Constants Selection

Based on empirical data for short peptides (e.g., Gly-Gly-Gly analogs), we utilize the following operative constants:

| Group | Location | Estimated | Type |

| C-terminus (Ile) | 3.20 ( | Acidic | |

| N-terminus (Gly) | 8.00 ( | Basic |

(Note: These values represent the center of the experimental range for unblocked tripeptides.)

Dissociation Pathway

The peptide transitions through three ionization states as pH increases:

-

Cationic Form (

): pH < 3.2. Both groups protonated (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Zwitterionic Form (

): 3.2 < pH < 8.0. Carboxyl deprotonated (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), Amine protonated ( -

Anionic Form (

): pH > 8.0. Both groups deprotonated (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Mathematical Derivation

For a diprotic system (or a peptide with only terminal charges), the pI is the arithmetic mean of the two

Substituting our corrected peptide constants:

Visualization: Protonation States

The following diagram illustrates the specific molecular transitions for Gly-Gly-Ile.

Figure 1: Dissociation pathway of Gly-Gly-Ile showing the transition from cationic to anionic forms.[1] The pI exists where the net charge is zero.[3][4][7]

Experimental Validation Protocols

While theoretical calculation provides a target, drug development requires empirical data.[1] The following protocols represent the industry standard (cIEF) and the classical method (Titration).

Method A: Capillary Isoelectric Focusing (cIEF)

Why this method? cIEF is the gold standard for modern biologics due to high resolution, automation, and minimal sample consumption.

Protocol:

-

Sample Prep: Dissolve GGI (0.2 mg/mL) in a mixture containing ampholytes (pH 3–10 range) and pI markers (synthetic peptides with known pI).

-

Focusing: Inject into a capillary.[1] Apply high voltage (e.g., 25 kV).[1] The ampholytes establish a pH gradient.[1] GGI migrates until it reaches the pH corresponding to its pI (neutral charge), where it stops moving.

-

Mobilization: Apply chemical or pressure mobilization to push the focused bands past the UV detector (280 nm or 214 nm).[1]

-

Calculation: Calibrate the migration time of GGI against the internal pI markers to determine the precise experimental pI.

Method B: Potentiometric Titration

Why this method? It provides the actual

Protocol:

-

Setup: Dissolve 20 mg GGI in degassed KCl (0.1 M) to maintain ionic strength.

-

Acidification: Lower pH to ~2.0 using HCl to ensure full protonation.

-

Titration: Titrate with standardized NaOH (0.1 M) in small increments (e.g., 10 µL). Record pH after stabilization at each step.

-

Analysis: Plot pH vs. Volume NaOH. Identify inflection points (first derivative).

-

First inflection =

(ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Second inflection =

(ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Calculate pI using the experimental

s.[4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for validating the isoelectric point of GGI via cIEF or Titration.[1][5][8]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11161, Glycylglycylglycine. (Analogous tripeptide data). Retrieved from [Link][1]

-

Thurlkill, R. L., et al. (2006).[1] pK values of the ionizable groups of proteins. Protein Science. (Provides N-term/C-term peptide constants). Retrieved from [Link]

-

University of Calgary. (n.d.).[1] Amino Acids and Peptides: Isoelectronic Point. Retrieved from [Link][1]

Sources

- 1. Glycylglycylglycine | C6H11N3O4 | CID 11161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acids Reference Chart [sigmaaldrich.com]

- 3. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 7. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chegg.com [chegg.com]

Hydrophobicity Profile of Glycyl-glycyl-isoleucine: Thermodynamic Drivers and Analytical Characterization

As a Senior Application Scientist specializing in peptide chemistry and chromatography, I frequently encounter tripeptides that serve as foundational models for complex molecular behaviors. Glycyl-glycyl-isoleucine (Gly-Gly-Ile or GGI) is one such molecule. It presents a fascinating structural dichotomy: a highly flexible, sterically unhindered di-glycine spacer coupled with a bulky, intensely hydrophobic isoleucine terminus.

This in-depth guide deconstructs the hydrophobicity profile of GGI, exploring the causality behind its thermodynamic behavior, its critical role in biological mechanisms like viral protease dynamics, and the precise analytical methodologies required to empirically validate its hydrophobic nature.

Theoretical Framework: Hydropathy Scaling and Sequence Context

To accurately model the hydrophobicity of GGI, we must first isolate the thermodynamic contributions of its constituent amino acids. Hydrophobicity is not a monolithic property; it is highly dependent on the solvent environment and the specific structural context of the peptide backbone.

-

Glycine (Gly, G): Because glycine lacks a side chain (possessing only a hydrogen atom), it contributes minimal hydrophobic bulk. On the classic Kyte-Doolittle (KD) hydropathy scale, glycine is assigned a slightly hydrophilic score of -0.4[1]. Its primary contribution to the GGI sequence is conformational freedom, allowing the peptide backbone to adopt sharp turns without steric clash[2].

-

Isoleucine (Ile, I): Isoleucine features a branched aliphatic side chain, making it the most hydrophobic of the 20 standard amino acids, with a KD score of +4.5[3]. It strongly prefers non-polar environments and drives the exclusion of water molecules[1].

In the GGI sequence, the overall hydrophobic character is overwhelmingly dictated by the isoleucine residue. However, the theoretical hydrophobicity must be adjusted for the terminal charges. At physiological pH, the N-terminal amine (

Quantitative Data: Consensus Hydrophobicity Metrics

The following table summarizes the quantitative data across different empirical scales, highlighting the stark contrast between the constituents of GGI.

| Amino Acid | Kyte-Doolittle (KD) Index | Wimley-White (WW) Interface Scale | IMGT Physicochemical Class |

| Glycine (Gly, G) | -0.4 (Slightly Hydrophilic) | -0.01 kcal/mol | Neutral / Very Small |

| Isoleucine (Ile, I) | +4.5 (Highly Hydrophobic) | +0.31 kcal/mol | Hydrophobic / Large |

Table 1: Comparative hydrophobicity metrics for GGI constituents, demonstrating the extreme variance between the spacer (Gly) and the functional terminus (Ile)[2][3].

Biological Implications: The "Curling" Mechanism

The unique hydrophobicity profile of the Gly-Gly-Ile sequence is not merely an analytical curiosity; it is a primary driver of critical protein dynamics. A prime example is found in the human immunodeficiency virus type 1 (HIV-1) protease, an essential target for antiretroviral drug design.

Access to the active site of the HIV-1 protease is gated by two highly flexible flaps. The tips of these flaps contain the specific sequence Gly-Gly-Ile-Gly-Gly [4]. Molecular dynamics simulations and NMR relaxation data reveal that these flaps do not move as rigid levers. Instead, driven by the thermodynamic need to bury the hydrophobic isoleucine residue away from the aqueous solvent, the highly flexible di-glycine motifs allow the flap tips to undergo a "curling" conformational change[4].

This localized hydrophobic collapse sequesters the isoleucine, facilitating substrate entry and playing a crucial role in the enzyme's tolerance to drug resistance mutations[4].

Fig 1: Thermodynamic logic of Gly-Gly-Ile driving hydrophobic collapse and protein flap curling.

Empirical Characterization: RP-HPLC Methodology

Theoretical hydropathy calculations must be validated through empirical observation. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing peptide hydrophobicity[5]. In RP-HPLC, the retention time (

For GGI, retention is driven almost entirely by the interaction between the isoleucine side chain and the alkyl ligands of the column. The di-glycine spacer ensures that the isoleucine side chain is fully exposed, maximizing its interaction with the stationary phase[7].

Causality in Experimental Choices

-

Column Selection (C18 vs. C4): While C4 columns are preferred for large, highly hydrophobic proteins to prevent irreversible denaturation, small, highly soluble peptides like GGI require the higher surface area and stronger hydrophobic retention provided by longer C18 alkyl chains to achieve adequate resolution from the void volume[8].

-

Ion-Pairing Agent (0.1% TFA): Running the mobile phase at a low pH (approx. 2.0) with Trifluoroacetic acid (TFA) is critical. The low pH ensures the C-terminal carboxylate is protonated (neutralized). Simultaneously, the TFA anion forms a hydrophobic ion pair with the positively charged N-terminal amine, masking its polarity. This isolates the intrinsic hydrophobicity of the isoleucine side chain, allowing it to dominate the retention behavior[6][7].

Self-Validating Protocol: RP-HPLC Hydrophobicity Profiling of GGI

To ensure trustworthiness and reproducibility, this protocol incorporates a void volume marker, transforming the raw retention time into a standardized capacity factor (

Step 1: Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade

. -

Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile (ACN).

-

Validation Check: Degas both phases via sonication for 15 minutes to prevent baseline drift caused by microbubbles.

Step 2: Sample Solubilization

-

Dissolve synthetic GGI powder in Mobile Phase A to a final concentration of 1.0 mg/mL.

-

Spike the sample with 10 µg/mL of Uracil. Uracil is highly polar and unretained under these conditions, serving as an accurate marker for the column void time (

).

Step 3: Column Equilibration

-

Install a C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size, 300 Å pore).

-

Equilibrate with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable UV baseline is achieved at 214 nm (typically 10 column volumes)[6].

Step 4: Gradient Elution

-

Inject 10 µL of the prepared GGI/Uracil sample.

-

Initiate a linear gradient from 0% to 60% Mobile Phase B over 30 minutes. The gradually increasing organic modifier disrupts the hydrophobic interactions between the GGI isoleucine residue and the C18 ligands, eventually causing desorption[5].

Step 5: Data Analysis & System Validation

-

Monitor elution via UV absorbance at 214 nm (detecting the peptide bonds).

-

Record the retention time of Uracil (

) and GGI ( -

Calculate the capacity factor:

. This dimensionless value represents the true hydrophobic retention of GGI, independent of flow rate or column dimensions, allowing for direct comparison against other peptide sequences[7].

Fig 2: Step-by-step RP-HPLC workflow for empirical validation of GGI hydrophobicity.

Conclusion

The hydrophobicity profile of Glycyl-glycyl-isoleucine is a masterclass in structural economy. The sequence leverages the extreme conformational flexibility of the di-glycine motif to maximize the functional impact of isoleucine's intense hydrophobicity. Whether it is driving the critical "curling" conformational dynamics of the HIV-1 protease flaps or dictating highly predictable retention behavior in reversed-phase chromatographic systems, GGI demonstrates how localized hydrophobic forces govern macroscopic molecular behavior. By utilizing rigorous, self-validating analytical techniques like RP-HPLC, researchers can accurately map these localized hydrophobic contributions, paving the way for more rational peptide drug design and structural prediction.

References

- Kyte–Doolittle Hydropathy Scale | PeptideChemistry.

- Source: imgt.

- Source: renyi.hu (Methods in Molecular Biology)

- Source: ucsf.

- Source: nih.gov (PubMed)

- Source: nih.gov (PMC)

- Source: harvardapparatus.

- Source: mdpi.

Sources

- 1. peptidechemistry.org [peptidechemistry.org]

- 2. Amino Acid Hydrophobicity [cgl.ucsf.edu]

- 3. IMGT Education [imgt.org]

- 4. Curling of flap tips in HIV-1 protease as a mechanism for substrate entry and tolerance of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. renyi.hu [renyi.hu]

- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. harvardapparatus.com [harvardapparatus.com]

Crystal Structure Analysis of Glycyl-Glycyl-L-Isoleucine Hydrate: A Technical Guide for Structural Biology and Drug Design

Executive Summary

Glycyl-glycyl-isoleucine (Gly-Gly-Ile) is a fundamental tripeptide that serves as a critical structural model in biochemistry. When crystallized, it forms a stable[1]. This whitepaper provides an in-depth analysis of the crystal structure of Gly-Gly-Ile hydrate, detailing the crystallographic parameters, the step-by-step methodology for its structural determination, and the profound implications of the Gly-Gly-Ile motif in rational drug design—particularly concerning [2] and [3].

Scientific Rationale & Structural Significance

The sequence of two highly flexible glycine residues followed by a sterically bulky, hydrophobic isoleucine creates a unique conformational dichotomy. In structural biology, short peptides like Gly-Gly-Ile are studied not merely as isolated molecules, but as representative fragments of larger, complex proteins.

The hydration of this peptide in its crystalline form is of particular interest. The inclusion of a water molecule (forming a monohydrate) is not an artifact; it is a thermodynamic necessity. The water molecule acts as a critical hydrogen-bond bridge, satisfying the polar backbone amides that are otherwise shielded or misaligned by the bulky aliphatic side chain of isoleucine.

Crystallographic Properties & Unit Cell Parameters

The crystal structure of glycyl-glycyl-L-isoleucine was definitively resolved to reveal its precise [1]. Because the peptide contains the chiral L-isoleucine residue, it must crystallize in a non-centrosymmetric space group.

Table 1: Crystallographic Data for Gly-Gly-Ile Hydrate

| Parameter | Value | Causality / Structural Significance |

| Chemical Formula | C₁₀H₁₉N₃O₄ · H₂O | Monohydrate formation stabilizes the lattice via H-bonding. |

| Space Group | P2₁ (Monoclinic) | Enforced by the chirality of the L-isoleucine residue. |

| a-axis | 12.746(2) Å | Defines the primary lateral packing distance. |

| b-axis | 6.172(1) Å | Represents the stacking axis of the peptide backbones. |

| c-axis | 8.643(1) Å | Accommodates the extended hydrophobic Ile side chains. |

(Note: Unit cell dimensions sourced from the seminal crystallographic analysis by Lalitha et al.[1]).

Experimental Protocol: Crystallization & X-Ray Diffraction

To achieve high-resolution structural data, the experimental workflow must be tightly controlled. Below is the self-validating protocol for isolating and analyzing Gly-Gly-Ile hydrate crystals.

Step 1: Peptide Synthesis and Purity Verification

-

Action : Synthesize the tripeptide using standard solid-phase peptide synthesis (SPPS), followed by purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Causality : Crystallography requires >99% purity. Impurities, especially truncated peptides (e.g., Gly-Ile), act as chain terminators during crystal nucleation, leading to amorphous precipitates rather than well-ordered lattices.

Step 2: Aqueous Crystallization via Slow Evaporation

-

Action : Dissolve the purified lyophilized peptide in ultra-pure deionized water. Allow the solvent to evaporate slowly at a controlled ambient temperature (298 K) over several weeks.

-

Causality : A purely aqueous environment is chosen to ensure the availability of water molecules for hydrate formation. Slow evaporation maintains thermodynamic control, allowing the water of hydration to integrate seamlessly into the lattice, minimizing crystal twinning and structural defects[1].

Step 3: X-Ray Diffraction Data Collection

-

Action : Harvest a single, optically clear crystal and mount it on a goniometer. Collect diffraction data using CuKα or MoKα radiation.

-

Causality : Single-crystal X-ray diffraction provides the electron density map required to assign atomic coordinates. The choice of radiation wavelength determines the resolution limit and the ability to accurately locate lighter atoms, such as the hydrogens involved in the hydrate's bridging network.

Step 4: Phase Determination and Refinement

-

Action : Solve the phase problem using direct methods and refine the structure using full-matrix least-squares techniques.

-

Causality : Direct methods rely on statistical relationships between reflection intensities, which is highly effective for small molecules like tripeptides. Refinement minimizes the difference between the observed and calculated diffraction patterns, yielding the final P2₁ structural model[1].

Step-by-step X-ray crystallography workflow for Gly-Gly-Ile hydrate.